molecular formula C4H6ClNO2 B022413 5-Chloromethyl-2-oxazolidinone CAS No. 22625-57-6

5-Chloromethyl-2-oxazolidinone

Cat. No. B022413
CAS RN: 22625-57-6
M. Wt: 135.55 g/mol
InChI Key: FNOZCEQRXKPZEZ-UHFFFAOYSA-N
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Description

5-Chloromethyl-2-oxazolidinone is a versatile organic compound used as a key building block and intermediate in organic synthesis. It offers a unique combination of reactivity and stability, making it useful in the synthesis of a wide range of chemicals, including pharmaceuticals and fine chemicals.

Synthesis Analysis

The electrochemical oxidation of chiral 5-substituted 2-oxazolidinones, including 5-Chloromethyl-2-oxazolidinone, has been successfully performed by direct electrochemical oxidation. This method allows for the efficient synthesis of (4RS,5S)-chloromethyl-4-methoxy-2-oxazolidinone from (5S)-chloromethyl-2-oxazolidinone, demonstrating the compound's versatility as an intermediate for further chemical transformations (Danielmeier, Schierle, & Steckhan, 1996).

Molecular Structure Analysis

The molecular structure of 5-Chloromethyl-2-oxazolidinone and its derivatives has been studied extensively. For example, solvates of 5-(morpholinemethyl)-3-[(4-chlorobenzylidene)amino]-2-oxazolidinone have been prepared, and their solid-state structures analyzed, providing insights into the molecular conformation and the influence of guests on the host molecular conformation (Mazur et al., 2003).

Chemical Reactions and Properties

5-Chloromethyl-2-oxazolidinone participates in various chemical reactions, demonstrating its reactivity and utility as a building block. For instance, it has been used in the synthesis of N-acetyl-5-N,4-O-carbonyl-protected thiosialoside donors, showcasing its role in facilitating selective cleavage of the oxazolidinone ring under mild conditions (Crich & Li, 2007).

Physical Properties Analysis

While specific papers focusing solely on the physical properties of 5-Chloromethyl-2-oxazolidinone were not identified in this search, the physical properties such as melting point, solubility, and stability can be inferred from its synthesis and molecular structure analyses. These properties are crucial for determining the conditions under which 5-Chloromethyl-2-oxazolidinone can be stored and used in reactions.

Chemical Properties Analysis

The chemical properties of 5-Chloromethyl-2-oxazolidinone, such as its reactivity with various nucleophiles and electrophiles, are highlighted through its involvement in the synthesis of complex molecules. Its role in the synthesis of oxazolidinone derivatives for antithrombotic agents exemplifies its chemical utility and significance in medicinal chemistry (Roehrig et al., 2005).

Scientific Research Applications

Oxazolidinone is a five-member heterocyclic ring with several biological applications in medicinal chemistry . Among the three possible isomers, 2-oxazolidinone is the most investigated in drug discovery . Linezolid was the first approved drug containing an oxazolidinone ring as the pharmacophore group . Numerous analogues have been developed since its arrival on the market in 2000 .

Most oxazolidinone derivatives reported in recent decades have not reached the initial stages of drug development, despite their promising pharmacological applications in a variety of therapeutic areas, including antibacterial, antituberculosis, anticancer, anti-inflammatory, neurologic, and metabolic diseases, among other areas .

  • Pharmaceutical Applications
    • Oxazolidinones are used in the synthesis of a variety of pharmaceuticals . For example, Linezolid, an antibiotic used for the treatment of infections caused by Gram-positive bacteria, contains an oxazolidinone ring .
    • A recent study discussed the use of Bovine Serum Albumin Carbon Dots (BCDs) for the delivery of Linezolid, an oxazolidinone antibiotic . The BCDs were synthesized using a simple and green approach, and they exhibited high photostability . The BCDs were used as fluorescent nano-biocarriers for Linezolid, and the release profile of Linezolid from the drug delivery system revealed a distinct biphasic release . This is beneficial for mitigating the lethal incidents associated with wound infection .
  • Drug Delivery Systems

    • A study discussed the use of Bovine Serum Albumin Carbon Dots (BCDs) for the delivery of Linezolid, an oxazolidinone antibiotic . The BCDs were synthesized using a simple and green approach, and they exhibited high photostability . The BCDs were used as fluorescent nano-biocarriers for Linezolid, and the release profile of Linezolid from the drug delivery system revealed a distinct biphasic release . This is beneficial for mitigating the lethal incidents associated with wound infection .
  • Printing Inks and Industrial Coatings

    • Some Oxazolidinone derivatives are used in printing inks and industrial coatings . These compounds can provide certain properties to the inks and coatings, such as improved adhesion, durability, and resistance to environmental conditions .

Safety And Hazards

5-Chloromethyl-2-oxazolidinone is classified as Acute Tox. 3 Oral. It is combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

Oxazolidinone is a five-member heterocyclic ring with several biological applications in medicinal chemistry. Among the three possible isomers, 2-oxazolidinone is the most investigated in drug discovery .

properties

IUPAC Name

5-(chloromethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6ClNO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOZCEQRXKPZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302718
Record name 5-(Chloromethyl)-2-oxazolidinone
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Molecular Weight

135.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloromethyl-2-oxazolidinone

CAS RN

22625-57-6
Record name 5-(Chloromethyl)-2-oxazolidinone
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Record name 5-Chloromethyloxazolidin-2-one
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Record name 22625-57-6
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Record name 5-(Chloromethyl)-2-oxazolidinone
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Record name 5-chloromethyloxazolidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
KS Gates, RB Silverman - Journal of the American Chemical …, 1989 - ACS Publications
3-[4-[(3-Chlorophenyl) methoxy] phenyl]-5-[(methylamino) methyl]-2-oxazolidinone (MD 780236) has been reported to be an irreversible inactivatorof monoamine oxidase (MAO), but …
Number of citations: 31 pubs.acs.org
F Bouchareb, M Berredjem, SA Kaki… - Journal of Chemical …, 2016 - Springer
… cyclization of compounds (1a-fg) with potassium carbonate in acetonitrile at room temperature yielded N, \(N^{\prime }\)-bis-oxazolidinones-sulfone and 5-chloromethyl-2-oxazolidinone …
Number of citations: 10 link.springer.com
C Barbey, R Bouasla, M Berredjem, N Dupont… - Tetrahedron, 2012 - Elsevier
… The cyclization were attempt with potassium carbonate in acetone or acetonitrile at room temperature yielding 5-chloromethyl-2-oxazolidinone derivatives with a chiral center at the 5-…
Number of citations: 33 www.sciencedirect.com
K Danielmeier, E Steckhan - Tetrahedron: Asymmetry, 1995 - Elsevier
2-Oxazolidinones are a very interesting class of compounds due to their various pharmacological effects. Two new syntheses of enantiomerically pure (R)- and (S)-5-hydroxymethyl-2-…
Number of citations: 67 www.sciencedirect.com
K Danielmeier, K Schierle, E Steckhan - Tetrahedron, 1996 - Elsevier
… Therefore, as an altemative we performed the electrochemical methoxylation of 5-chloromethyl-2-oxazolidinone (3) to give its 4-methoxy derivative 7 as a stable and valuable chiral …
Number of citations: 53 www.sciencedirect.com
R RENJITH, RT ULAHANNAN, JB BHAGYASREE… - researchgate.net
The optimized molecular structure, vibrational frequencies, corresponding vibrational assignments of the title compound have been investigated experimentally and theoretically using …
Number of citations: 0 www.researchgate.net
G Bocelli, MF Grenier-Loustalot - Journal of molecular structure, 1984 - Elsevier
C 4 H 5 NO 2 Cl (M r = 135.55) crystallizes in the monoclinic system, space group P2 1 ie with a = 9.257(2), b = 5.181(3), c = 12.620(2) A, β = 110.75(4), V = 566.0(4) A 3 , Z = 4, D c = …
Number of citations: 5 www.sciencedirect.com
KR Saravanan, V Selvamani, K Kulangiappar… - Electrochemistry …, 2013 - Elsevier
… To our knowledge, only one report is available in the literature on the anodic methoxylation of chiral 5-chloromethyl-2-oxazolidinone in organic supporting electrolytes such as sodium …
Number of citations: 15 www.sciencedirect.com
N Panigrahi, S Ganguly, J Panda - Indian Journal of …, 2019 - researchgate.net
… in continuation of our research work, we took the advantages of sonochemical method for coupling of 24 bromine containing biphenyl chalcones with 5-chloromethyl-2-oxazolidinone. …
Number of citations: 8 www.researchgate.net
K Schierle‐Arndt, D Kolter… - European Journal of …, 2001 - Wiley Online Library
… This starting material can be transformed in one step into the respective enantiomer of 5-chloromethyl-2-oxazolidinone (1), in nearly quantitative yield, using potassium cyanate as …

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